molecular formula C12H14O4 B12670060 5-(Isopropyl)-4-methylphthalic acid CAS No. 84029-87-8

5-(Isopropyl)-4-methylphthalic acid

Cat. No.: B12670060
CAS No.: 84029-87-8
M. Wt: 222.24 g/mol
InChI Key: JXJMQLWUVREZGB-UHFFFAOYSA-N
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Description

5-(Isopropyl)-4-methylphthalic acid is an organic compound that belongs to the class of phthalic acids. Phthalic acids are aromatic dicarboxylic acids, and this particular compound features an isopropyl group and a methyl group attached to the aromatic ring. The presence of these substituents can influence the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl)-4-methylphthalic acid typically involves the introduction of the isopropyl and methyl groups onto the phthalic acid framework. One common method is the Friedel-Crafts alkylation reaction, where phthalic anhydride is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropyl)-4-methylphthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of new substituents such as halogens or nitro groups.

Scientific Research Applications

5-(Isopropyl)-4-methylphthalic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Isopropyl)-4-methylphthalic acid depends on its specific interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: The parent compound without the isopropyl and methyl substituents.

    Isophthalic Acid: A similar compound with different substitution patterns on the aromatic ring.

    Terephthalic Acid: Another isomer of phthalic acid with distinct properties.

Uniqueness

5-(Isopropyl)-4-methylphthalic acid is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The specific substitution pattern can also affect its interactions with other molecules and its overall behavior in various chemical and biological contexts.

Properties

CAS No.

84029-87-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-methyl-5-propan-2-ylphthalic acid

InChI

InChI=1S/C12H14O4/c1-6(2)8-5-10(12(15)16)9(11(13)14)4-7(8)3/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

JXJMQLWUVREZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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